1-N-Cbz-4-hydroxy-beta-proline
Overview
Description
1-N-Cbz-4-hydroxy-beta-proline is a chemical compound with the molecular formula C13H15NO5 . It has a molecular weight of 265.27 . The compound is typically stored at room temperature and appears as a white to yellow solid .
Molecular Structure Analysis
The IUPAC name for this compound is 1-[(benzyloxy)carbonyl]-4-hydroxy-3-pyrrolidinecarboxylic acid . The InChI code is 1S/C13H15NO5/c15-11-7-14(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17) .Physical And Chemical Properties Analysis
1-N-Cbz-4-hydroxy-beta-proline is a white to yellow solid . It has a molecular weight of 265.27 . The compound is typically stored at room temperature .Scientific Research Applications
Gene Delivery System Optimization
1-N-Cbz-4-hydroxy-beta-proline (CBZ-4-hydroxy-L-proline) is used in gene delivery systems. The optimization of low-temperature polycondensation of CBZ-4-hydroxy-L-proline results in poly(4-hydroxy-L-proline ester), which interacts with plasmid DNA. This development is significant for reducing the cytotoxicity of gene delivery systems (Putnam & Langer, 1999).
Enzymatic Conversion in Drug Synthesis
CBZ-4-hydroxy-L-proline is involved in enzymatic conversion processes, particularly in the synthesis of saxagliptin, a treatment for type 2 diabetes. Biocatalytic methods using Escherichia coli and Pichia pastoris convert L-ornithine and its derivatives into N-Cbz-5-hydroxy-L-proline, which is a key intermediate in the synthesis of saxagliptin (Hanson et al., 2011).
Synthesis of Amino Acid Derivatives
1-N-Cbz-4-hydroxy-beta-proline plays a role in the synthesis of various amino acid derivatives. It is used in the enzymatic aldol addition process, leading to the production of N-Cbz-amino-4-hydroxy-2-ketoacid precursors, which are key for synthesizing hydroxy carboxylic acids and chiral aldehydes (Hernández et al., 2017).
Peptide and Protein Chemistry
This compound is important in the study of peptides and proteins, particularly in understanding beta-turn structures. It's used in tetrapeptides to analyze the influence of substituted prolines on beta-turn populations, providing insights into peptide and protein structures (Koivisto et al., 2010).
Safety And Hazards
properties
IUPAC Name |
4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-11-7-14(6-10(11)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRYNZYKXMSCSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661406 | |
Record name | 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-N-Cbz-4-hydroxy-beta-proline | |
CAS RN |
886362-64-7 | |
Record name | 1-[(Benzyloxy)carbonyl]-4-hydroxypyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30661406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-N-Cbz-4-hydroxy-beta-proline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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